5-(2-fluoro-5-methylphenyl)-1,2-dihydropyridin-2-one
Description
5-(2-Fluoro-5-methylphenyl)-1,2-dihydropyridin-2-one is a dihydropyridinone derivative featuring a 2-fluoro-5-methylphenyl substituent at the 5-position of the heterocyclic ring. The fluorine atom and methyl group on the phenyl ring are expected to influence electronic properties, lipophilicity, and metabolic stability, which are critical for drug design.
Properties
IUPAC Name |
5-(2-fluoro-5-methylphenyl)-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO/c1-8-2-4-11(13)10(6-8)9-3-5-12(15)14-7-9/h2-7H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPNBYIIJCDTAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C2=CNC(=O)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682630 | |
| Record name | 5-(2-Fluoro-5-methylphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1111109-59-1 | |
| Record name | 5-(2-Fluoro-5-methylphenyl)-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1111109-59-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-Fluoro-5-methylphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-fluoro-5-methylphenyl)-1,2-dihydropyridin-2-one typically involves the reaction of 2-fluoro-5-methylphenyl isocyanate with appropriate reagents under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds . The reaction conditions often include mild temperatures and the presence of a base to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, but with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2-fluoro-5-methylphenyl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.
Scientific Research Applications
5-(2-fluoro-5-methylphenyl)-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds .
Mechanism of Action
The mechanism of action of 5-(2-fluoro-5-methylphenyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The fluorine atom and the dihydropyridinone core play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
A. N-Difluoromethyl-1,2-Dihydropyrid-2-One Derivatives ()
- Structure: The compound 1-(4-aminosulfonylphenyl)-5-[4-(1-difluoromethyl-1,2-dihydropyrid-2-one)]-3-trifluoromethyl-1H-pyrazole replaces celecoxib’s tolyl group with a difluoromethyl-dihydropyridinone moiety.
- Activity : Exhibits dual COX-2/5-LOX inhibition (ED₅₀ = 27.7 mg/kg), comparable to celecoxib (ED₅₀ = 10.8 mg/kg). The difluoromethyl group enhances 5-LOX binding, acting as a cyclic hydroxamic acid mimetic .
- Comparison: The target compound’s 2-fluoro-5-methylphenyl group lacks the difluoromethyl substituent but retains fluorine’s electron-withdrawing effects.
B. 5-(2-Pyridyl)-1,2-Dihydropyridin-2-One ()
- Structure : Contains a pyridyl group at position 4.
- Application : Key intermediate in synthesizing perampanel, an anticonvulsant. The pyridyl group enhances aromatic stacking interactions in drug-receptor binding .
- Comparison : The target compound’s fluorophenyl group introduces greater steric bulk and lipophilicity compared to pyridyl, which may alter solubility (logP) and membrane permeability.
A. 5-(Piperidine-1-Sulfonyl)-1,2-Dihydropyridin-2-One ()
- Structure : Piperidine-sulfonyl group at position 5.
- Properties : Sulfonyl groups increase polarity (logP ~1.5–2.0) and hydrogen-bonding capacity, improving aqueous solubility but reducing blood-brain barrier penetration .
- Comparison : The target compound’s fluorophenyl group likely increases logP (estimated ~3.0–3.5), favoring passive diffusion but requiring formulation optimization for bioavailability.
B. 5-(Piperazine-1-Carbonyl)-1,2-Dihydropyridin-2-One ()
- Structure : Piperazine-carbonyl substituent introduces a basic nitrogen.
- Comparison : The target compound lacks ionizable groups, relying on fluorine’s inductive effects for metabolic stability rather than solubility.
Data Table: Key Analogs and Their Properties
*logP values estimated using substituent contribution models.
Mechanistic and Pharmacokinetic Insights
- Fluorine’s Role: Fluorination at the phenyl ring (target compound) mimics strategies seen in fluorinated pyrimidines (), where fluorine blocks metabolic degradation (e.g., thymidylate synthase inhibition) . This suggests improved in vivo half-life compared to non-fluorinated analogs.
- Methyl Group Impact: The 5-methyl group may sterically shield the dihydropyridinone ring from oxidation, enhancing stability in hepatic microsomes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
